molecular formula C11H19ClFNO2 B15308848 Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride

Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B15308848
M. Wt: 251.72 g/mol
InChI Key: FGKNAULHEKUMGI-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride is a spirocyclic compound characterized by a rigid bicyclic core (spiro[3.3]heptane) with a fluorine atom at position 6, an ethyl ester group at position 2, and an aminomethyl substituent. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C11H19ClFNO2

Molecular Weight

251.72 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H18FNO2.ClH/c1-2-15-9(14)11(7-13)5-10(6-11)3-8(12)4-10;/h8H,2-7,13H2,1H3;1H

InChI Key

FGKNAULHEKUMGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)F)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride typically involves the construction of the spirocyclic scaffold through a series of ring-closing reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic core . The reaction conditions often require the use of strong bases or acids to facilitate the ring closure and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the design of peptidomimetic drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a rigid conformation, which can enhance binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, ester groups, or spiro ring composition. Key examples include:

Table 1: Structural Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride 6-Fluoro, ethyl ester, aminomethyl C₁₀H₁₆ClFNO₂ ~251.7 Fluorine enhances stability; ethyl ester balances lipophilicity/hydrolysis.
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride Methyl ester, 6-amino C₉H₁₅ClNO₂ ~220.7 Lacks fluorine; amino group on spiro ring may alter target interactions.
tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate tert-Butyl ester, 2-aza ring, aminomethyl C₁₂H₂₁N₂O₂·HCl ~276.8 Aza ring modifies polarity; Boc group requires deprotection for activity.
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride Carboxylic acid, aminomethyl C₉H₁₅ClNO₂ ~220.7 Acid form increases polarity; lacks fluorine and ester prodrug functionality.
6-Aminospiro[3.3]heptan-2-ol hydrochloride Hydroxyl group, 6-amino C₇H₁₄ClNO ~177.7 Hydroxyl enhances hydrophilicity; limited metabolic stability vs. fluorinated analogs.

Physicochemical and Pharmacological Properties

Table 2: Property Comparison
Compound Name Solubility (HCl Salt) Lipophilicity (LogP)* Metabolic Stability Bioavailability Predictions
This compound High ~1.8 (estimated) Enhanced (fluorine) Moderate (ester hydrolysis)
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride Moderate ~1.2 Moderate Low (rapid ester hydrolysis)
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride Very high ~0.5 Low (acid form) High (direct absorption)
6-Aminospiro[3.3]heptan-2-ol hydrochloride High ~0.3 Low (hydroxyl) Variable

*LogP values estimated based on substituent contributions.

Biological Activity

Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride (CAS Number: 2715120-02-6) is a synthetic organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features an ethyl ester group , an aminomethyl group , and a fluorine atom attached to a spiro[3.3]heptane ring system. These structural components contribute to its distinctive chemical properties and biological activities.

PropertyValue
Molecular FormulaC11_{11}H19_{19}ClFNO2_{2}
Molecular Weight252 Da
LogP0.74
Polar Surface Area (Å)52
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The aminomethyl group plays a crucial role in these interactions, potentially inhibiting enzymes or receptors involved in critical biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

Studies have also explored the anticancer properties of this compound, suggesting that it may induce apoptosis in cancer cells or inhibit tumor growth through modulation of signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound could reduce cell viability and promote apoptosis, suggesting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic architecture, which may confer distinct biological activities compared to structurally similar compounds.

Compound NameCAS NumberKey Features
Ethyl 6-fluorospiro[3.3]heptane-2-carboxylate2715120-02-6Similar spirocyclic structure but lacks the aminomethyl group
Methyl 6-oxospiro[3.3]heptane-2-carboxylate2248345-01-7Contains a methyl ester instead of an ethyl ester

Q & A

Q. What are the key synthetic pathways for Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride?

The synthesis typically involves multi-step strategies, including spirocyclic core construction, fluorination, and subsequent functionalization. For example:

  • Spiro[3.3]heptane Core Formation : Cycloaddition or ring-closing metathesis reactions are used to assemble the rigid spirocyclic backbone .
  • Fluorination : Electrophilic fluorination or SNAr reactions introduce the 6-fluoro group, often requiring anhydrous conditions to minimize side reactions .
  • Aminomethyl and Ester Functionalization : Reductive amination or nucleophilic substitution installs the aminomethyl group, followed by esterification to yield the ethyl carboxylate .
  • Hydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to crystallize the hydrochloride salt .

Q. How is the structural integrity of the spiro[3.3]heptane core verified experimentally?

Characterization relies on:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the spiro junction via distinct splitting patterns (e.g., geminal protons at δ 1.8–2.5 ppm) and quaternary carbon signals .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C9_9H14_{14}ClFNO2_2) and detects fragmentation patterns unique to the spiro structure .
  • X-ray Crystallography : Resolves spatial arrangement, confirming bond angles and stereochemistry .

Advanced Research Questions

Q. How does fluorination at the 6-position influence the compound’s biological activity?

Fluorination enhances metabolic stability and modulates receptor binding. For example:

  • Lipophilicity : The 6-fluoro group increases logP by ~0.5 units, improving membrane permeability .
  • Electron-Withdrawing Effects : Stabilizes adjacent carbamate or ester groups, reducing hydrolysis rates in vivo .
  • Receptor Interactions : Fluorine’s van der Waals radius (1.47 Å) allows optimal fit in hydrophobic binding pockets (e.g., G protein-coupled receptors) .
    Comparative Data :
PositionBioactivity (IC50_{50}, nM)Metabolic Stability (t1/2_{1/2}, min)
6-F12 ± 245 ± 5
6-H85 ± 1020 ± 3

Q. What methodologies resolve contradictions in biological activity data for spirocyclic analogs?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assay Protocols : Use reference standards (e.g., USP/EP guidelines) for consistent receptor binding assays .
  • Impurity Profiling : HPLC-MS identifies and quantifies byproducts (e.g., tert-butyl deprotection intermediates) that may antagonize activity . Example method:
    • Column : C18, 3.5 μm, 150 × 4.6 mm
    • Mobile Phase : 0.1% TFA in H2_2O/ACN (gradient: 5–95% ACN over 20 min)
    • Detection : UV at 254 nm and ESI-MS .
  • Computational Modeling : Molecular dynamics simulations predict conformational flexibility impacting binding .

Q. How can protecting group strategies optimize the synthesis of this compound?

  • tert-Butoxycarbonyl (Boc) Protection : Shields the aminomethyl group during fluorination, preventing side reactions . Deprotection with HCl/dioxane yields the free amine.
  • Ethyl Ester Stability : The ethyl ester resists hydrolysis under basic conditions, enabling selective deprotection of other groups .
    Reaction Table :
StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc2_2O, DMAP, DCM, 0°C → RT85
FluorinationSelectfluor®, DMF, 80°C72
Deprotection4M HCl/dioxane, RT, 2h90

Methodological Considerations

  • Data Reproducibility : Batch-to-batch variability in spirocyclic precursors (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) necessitates rigorous QC via NMR and chiral HPLC .
  • Salt Form Stability : Accelerated stability studies (40°C/75% RH, 6 months) confirm the hydrochloride salt’s resistance to deliquescence and degradation .

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